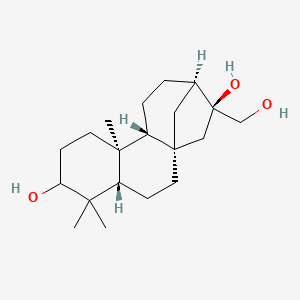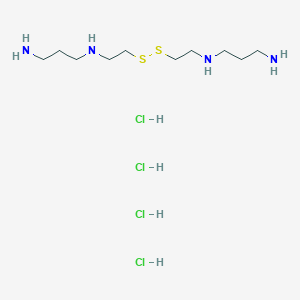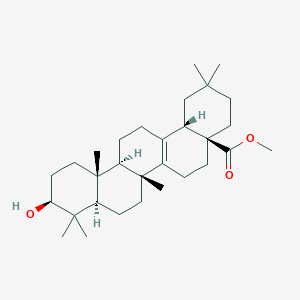
L-A-PHOSPHATIDYLINOSITOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-A-Phosphatidylinositol is a lipid molecule composed of a phosphate group, two fatty acid chains, and one inositol sugar molecule. It belongs to the class of phosphatidylglycerides and is typically found as a minor component on the cytosolic side of eukaryotic cell membranes . This compound plays a crucial role in cellular signaling and membrane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-A-Phosphatidylinositol can be synthesized through various methods. One common approach involves the enzymatic catalysis of phosphatidylinositol synthase, which catalyzes the reaction between cytidine diphosphate-diacylglycerol and myo-inositol . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as bovine liver or brain. The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
L-A-Phosphatidylinositol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the hydrolysis catalyzed by phospholipase C, which cleaves the phosphate group to produce diacylglycerol and inositol trisphosphate .
Common Reagents and Conditions
Common reagents used in these reactions include phospholipase C for hydrolysis and lipoxygenase for peroxidation . The reaction conditions often involve aqueous buffers at physiological pH and temperature.
Major Products
The major products formed from these reactions include diacylglycerol, inositol trisphosphate, and various phosphorylated derivatives of inositol .
Scientific Research Applications
L-A-Phosphatidylinositol has a wide range of scientific research applications:
Mechanism of Action
L-A-Phosphatidylinositol exerts its effects primarily through its role in the phosphatidylinositol cycle. It serves as a substrate for various kinases and phosphatases, leading to the production of secondary messengers like inositol trisphosphate and diacylglycerol . These secondary messengers activate downstream signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
L-A-Phosphatidylinositol is unique among phospholipids due to its inositol head group, which can be phosphorylated at multiple positions to produce various phosphoinositides . Similar compounds include:
Phosphatidylserine: Another phospholipid involved in cell signaling and apoptosis.
Phosphatidylcholine: A major component of cell membranes, involved in membrane fluidity and signaling.
Phosphatidylethanolamine: Involved in membrane fusion and cell signaling.
This compound stands out due to its role in generating multiple secondary messengers and its involvement in diverse cellular processes .
Properties
CAS No. |
119943-95-2 |
|---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)

![4-TERT-BUTYL-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B1180786.png)

